molecular formula C22H21ClN4O4 B1672365 Gsk-2018682 CAS No. 1034688-30-6

Gsk-2018682

Cat. No. B1672365
M. Wt: 440.9 g/mol
InChI Key: NFIGDBFIDKDNIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

GSK-2018682 is a small molecule drug . It is a potent and selective agonist for the sphingosine-1-phosphate receptor subtype 1 (S1P1) . It has the potential to be an effective treatment for multiple sclerosis (MS) .


Molecular Structure Analysis

The molecular formula of GSK-2018682 is C22H21ClN4O4 . The InChIKey is NFIGDBFIDKDNIG-UHFFFAOYSA-N . The CAS Registry number is 1034688-30-6 .


Chemical Reactions Analysis

GSK-2018682 is a selective S1P1 receptor modulator . The immunomodulatory properties of GSK-2018682 are related to functional antagonism of S1P1 on lymphocytes, resulting in sequestration of lymphocytes within the lymphoid organs .


Physical And Chemical Properties Analysis

The molecular weight of GSK-2018682 is 440.9 g/mol . The molecular formula is C22H21ClN4O4 .

Scientific Research Applications

Research and Development Collaborations

GSK-2018682, a compound developed by GlaxoSmithKline (GSK), has been involved in various research and development collaborations. For instance, GSK has engaged in a project to study the effects of retosiban (a potential application of GSK-2018682) in human myometrium. This project, worth approximately $300,000, highlights GSK's commitment to exploring new therapeutic applications of its compounds (Xue et al., 2016).

Industry-Academia Collaborations

GSK has pioneered innovative industry-academia collaborations. A notable example is the partnership between the University of Nottingham and GSK, focusing on the discovery of potent and selective αvβ6 integrin antagonists, including the involvement of GSK-2018682. This collaboration provides practical experience and research insights for students, integrating real-world industrial applications into academic research (Macdonald et al., 2016).

Global Health Initiatives

GSK's commitment to addressing global health challenges is evident in its involvement in malaria vaccine development. The company has been dedicated to this cause since 1984, investing significant resources in research and development. This commitment includes exploring various compounds, potentially including GSK-2018682, to develop effective and safe malaria vaccines (Ballou & Cahill, 2007).

NCD Research in Africa

In the realm of non-communicable diseases (NCDs), GSK has initiated the Africa NCD Open Lab to support early career African scientists. This initiative aims to enhance understanding and management of NCDs in African populations, potentially involving research with compounds like GSK-2018682. This program emphasizes building research capacity and fostering innovative, locally relevant NCD research (Addo et al., 2020).

Catalysis Research

GSK-2018682 might also find applications in the field of catalysis. For instance, research supported by GSK, including the Singapore Economic Development Board under GSK-Singapore Partnership, involves the development of mesoporous niobium oxide spheres as catalysts. Such research could potentially involve exploring the catalytic properties of GSK-2018682 or similar compounds (Ghosh et al., 2014).

Safety And Hazards

GSK-2018682 has been associated with acute, transient and non-symptomatic decreases in heart rate and blood pressure . It has also been associated with higher incidences of gastrointestinal and cardiovascular adverse events compared to placebo .

Future Directions

GSK-2018682 has been investigated for the treatment of Multiple Sclerosis, Relapsing-Remitting . It has completed Phase 1 trials . The information obtained in these studies will help to establish the optimal dosing form for future studies, and also determine the effect of food on the pharmacokinetics of GSK-2018682 .

properties

IUPAC Name

4-[4-[5-(5-chloro-6-propan-2-yloxypyridin-3-yl)-1,2,4-oxadiazol-3-yl]indol-1-yl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN4O4/c1-13(2)30-22-17(23)11-14(12-24-22)21-25-20(26-31-21)16-5-3-6-18-15(16)8-10-27(18)9-4-7-19(28)29/h3,5-6,8,10-13H,4,7,9H2,1-2H3,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIGDBFIDKDNIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)C2=NC(=NO2)C3=C4C=CN(C4=CC=C3)CCCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(5-(5-chloro-6-isopropoxypyridin-3-yl)-1,2,4-oxadiazol-3-yl)-1H-indol-1-yl)butanoic acid

CAS RN

1034688-30-6
Record name GSK-2018682
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034688306
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GSK-2018682
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11987
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name GSK-2018682
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJL503AIJA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gsk-2018682
Reactant of Route 2
Gsk-2018682
Reactant of Route 3
Gsk-2018682
Reactant of Route 4
Reactant of Route 4
Gsk-2018682
Reactant of Route 5
Reactant of Route 5
Gsk-2018682
Reactant of Route 6
Reactant of Route 6
Gsk-2018682

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.